5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride
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Overview
Description
5-(Aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an imidazolidine-2,4-dione core with an aminomethyl group and a fluorophenyl group attached to the fifth carbon atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and guanidine.
Reaction Steps: The reaction involves the condensation of 4-fluorobenzaldehyde with guanidine to form an intermediate imidazolidine-2,4-dione derivative.
Purification: The intermediate is then purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified compound with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors equipped with temperature and pH control systems.
Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Similar core structure but different functional groups.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group but lacks the imidazolidine-2,4-dione core.
Uniqueness: The presence of the fluorophenyl group and the imidazolidine-2,4-dione core distinguishes this compound from others, providing unique chemical and biological properties.
Properties
IUPAC Name |
5-(aminomethyl)-5-(4-fluorophenyl)imidazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2.ClH/c11-7-3-1-6(2-4-7)10(5-12)8(15)13-9(16)14-10;/h1-4H,5,12H2,(H2,13,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFNQDXODUALRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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